molecular formula C2H3N7 B1384446 3-azido-1H-1,2,4-triazol-5-amine CAS No. 224033-01-6

3-azido-1H-1,2,4-triazol-5-amine

Cat. No. B1384446
M. Wt: 125.09 g/mol
InChI Key: FVQJGJOWBMJPNW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-azido-1H-1,2,4-triazol-5-amine, also known as 3-azidotriazol-5-amine or ATA, is a versatile molecule that has been studied extensively in recent years due to its unique structure and potential applications in various fields. ATA is a nitrogen-containing heterocyclic compound with a 5-membered ring structure and an azido group at the 3-position. It has been used as a building block for various organic synthesis reactions and has been studied for its potential use in medicinal chemistry, biochemistry, and materials science.

Scientific Research Applications

Energetic Material Synthesis

3-Azido-1H-1,2,4-triazol-5-amine has been synthesized for potential applications in energetic materials. Its derivatives exhibit high positive heats of formation and have been investigated for their potential in nitrogen-rich gas generators. Studies have explored the physicochemical properties of these compounds, revealing their suitability in this domain (Srinivas, Ghule, & Muralidharan, 2014).

Synthesis of Nitrogen-Rich Salts

Research on 3-azido-1H-1,2,4-triazol-5-amine includes the preparation of energetic nitrogen-rich salts. These compounds have been characterized through various spectroscopic techniques and exhibit significant detonation performances, highlighting their potential in high-energy applications (Wang, Parrish, & Shreeve, 2011).

Isomerization Studies

Investigations into isomerization processes involving azido triazoles have been conducted. These studies used density functional theory methods to understand the 1H/2H and azide/tetrazole (AZ/TZ) isomerizations, providing insights into the stability and aromaticity of azido triazoles (Yang, Gong, & Wang, 2015).

Novel Compound Synthesis

Research has been conducted on the design and synthesis of novel compounds using 3-azido-1H-1,2,4-triazol-5-amine. These studies involve the synthesis of imidazoles and other heterocycles, contributing to advancements in organic and medicinal chemistry (Beliaev et al., 2018).

Photophysical Properties

The photophysical properties of compounds derived from 3-azido-1H-1,2,4-triazol-5-amine have been explored. These include studies on fluorescence and aggregation-induced emission (AIE) properties, indicating potential applications in optical materials (Guo et al., 2021).

Dye and Colorant Synthesis

3-Azido-1H-1,2,4-triazol-5-amine has been used in the synthesis of azo compounds, which are important in the dye and colorant industry. This research includes the study of their structural characterization and the effects of different solvents on their absorption spectra, contributing to advancements in the dye industry (Irmuminova, Sezgin, & Tilki, 2020).

properties

IUPAC Name

5-azido-1H-1,2,4-triazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H3N7/c3-1-5-2(7-6-1)8-9-4/h(H3,3,5,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVQJGJOWBMJPNW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=NNC(=N1)N=[N+]=[N-])N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H3N7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

125.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-azido-1H-1,2,4-triazol-5-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
D Srinivas, VD Ghule, K Muralidharan - RSC Advances, 2014 - pubs.rsc.org
Imidazole, 1,2,4-triazole and tetrazole based molecules were prepared for their possible applications in nitrogen-rich gas generators. The energetic salts of 1-(1H-1,2,4-triazol-3-yl)-1H-…
Number of citations: 62 pubs.rsc.org

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